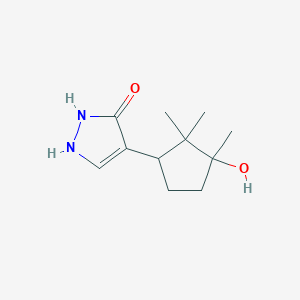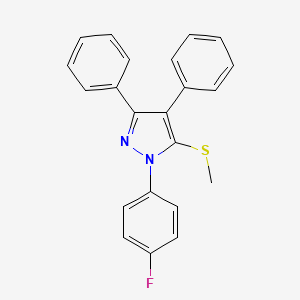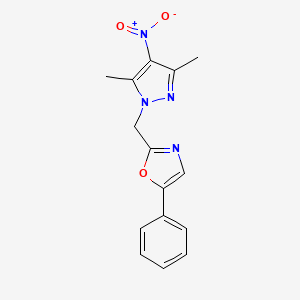
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with dimethyl and nitro groups, linked to a phenyl-substituted oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclocondensation of hydrazine with a suitable diketone. The nitro group is introduced via nitration reactions, and the dimethyl groups are added through alkylation reactions. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .
Wissenschaftliche Forschungsanwendungen
2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .
Wirkmechanismus
The mechanism of action of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and oxazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Uniqueness
The uniqueness of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research .
Eigenschaften
Molekularformel |
C15H14N4O3 |
|---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H14N4O3/c1-10-15(19(20)21)11(2)18(17-10)9-14-16-8-13(22-14)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
XOSRFCBOZNZJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=NC=C(O2)C3=CC=CC=C3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


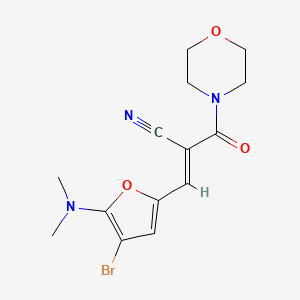
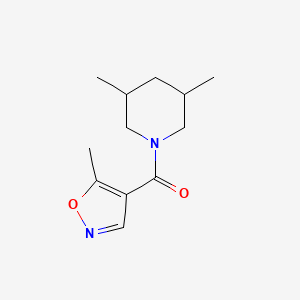
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)

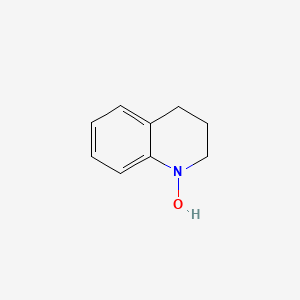
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)
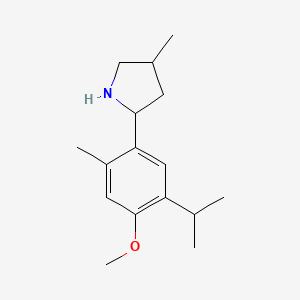

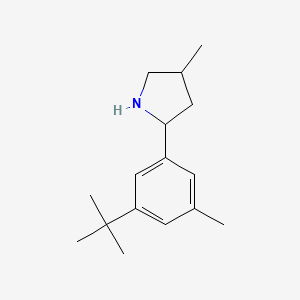
![1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-](/img/structure/B15207353.png)
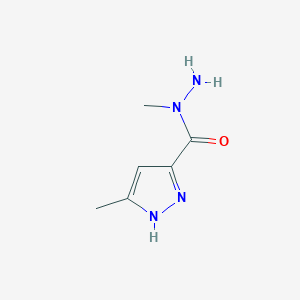
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
